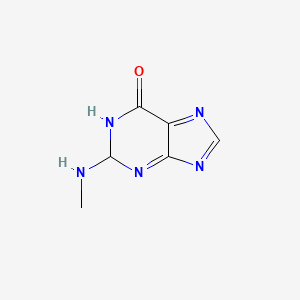![molecular formula C32H37N5O10 B13386351 {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to be stable in the bloodstream but cleavable within the target cells, allowing for the release of the cytotoxic drug . The compound has a molecular weight of 651.66 g/mol and a chemical formula of C₃₂H₃₇N₅O₁₀ .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of the p-aminobenzyl (PAB) group. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of bonds. Common reagents include coupling agents like HATU or EDC, and bases like DIPEA .
Industrial Production Methods: Industrial production of MC-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain stability .
化学反応の分析
Types of Reactions: MC-Val-Ala-PAB-PNP primarily undergoes cleavage reactions. It is designed to be cleaved by specific enzymes such as cathepsin B, which is found in lysosomes .
Common Reagents and Conditions: The cleavage of MC-Val-Ala-PAB-PNP is facilitated by the acidic environment within lysosomes and the presence of specific proteases. The major product formed from this reaction is the release of the cytotoxic drug attached to the antibody .
科学的研究の応用
MC-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are targeted cancer therapies. These conjugates consist of an antibody linked to a cytotoxic drug via a cleavable linker. The linker ensures that the drug is only released within the target cells, minimizing systemic toxicity . This compound is also used in research to study the stability and efficacy of different linker designs in ADCs .
作用機序
The mechanism of action of MC-Val-Ala-PAB-PNP involves its cleavage by lysosomal enzymes such as cathepsin B. Once the ADC is internalized by the target cell, the acidic environment and the presence of proteases facilitate the cleavage of the linker, releasing the cytotoxic drug. This drug then exerts its effect by targeting specific cellular pathways, leading to cell death .
類似化合物との比較
MC-Val-Ala-PAB-PNP is similar to other cleavable linkers used in ADCs, such as Val-Cit-PABC and Mc-Val-Cit-PABC . MC-Val-Ala-PAB-PNP is unique in its specific peptide sequence and its stability profile. It offers a balance between stability in the bloodstream and efficient cleavage within the target cells .
List of Similar Compounds:- Val-Cit-PABC
- Mc-Val-Cit-PABC
- Val-Ala-PABC
MC-Val-Ala-PAB-PNP stands out due to its specific design, which allows for precise targeting and minimal off-target effects .
特性
分子式 |
C32H37N5O10 |
|---|---|
分子量 |
651.7 g/mol |
IUPAC名 |
[4-[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38) |
InChIキー |
QXMLUPPUFBNKRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
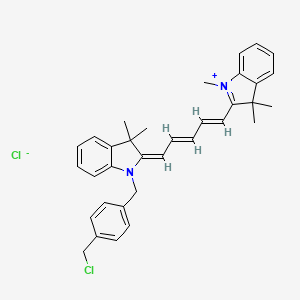
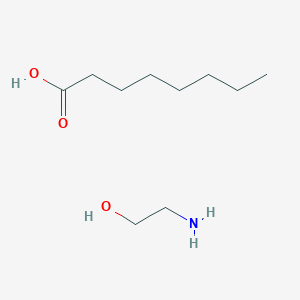
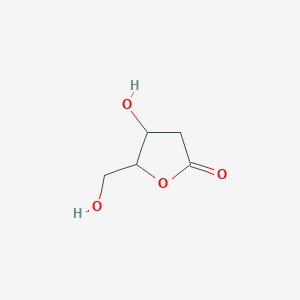
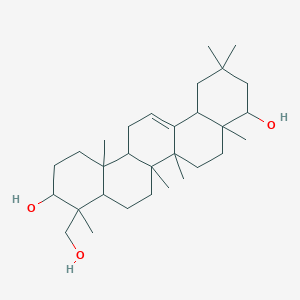
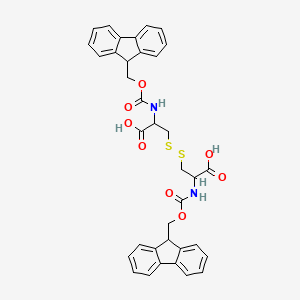
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
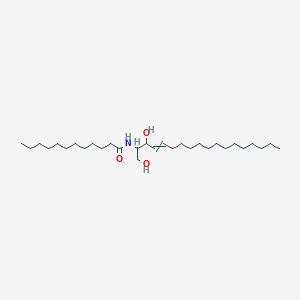
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
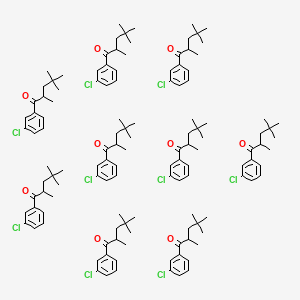
![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)
